[1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine typically involves the annulation of a thiazole ring to a pyridine core. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives under specific conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired thiazolo[5,4-b]pyridine derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, ethanol, triethylamine, and various nucleophiles. Reaction conditions often involve controlled temperatures and the use of specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted thiazolo[5,4-b]pyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
[1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of [1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cellular signaling pathways. The compound binds to the active site of PI3K, inhibiting its activity and thereby affecting various cellular processes such as growth, proliferation, and survival .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Another member of the thiazolo[5,4-b]pyridine family, known for its antimicrobial and anticancer activities.
4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine: A related compound used as a building block for synthesizing biologically active molecules.
Uniqueness
[1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine stands out due to its specific structural features and potent biological activities. Its ability to inhibit PI3K with high specificity and potency makes it a valuable compound in medicinal chemistry and drug development .
Properties
CAS No. |
36258-87-4 |
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Molecular Formula |
C5H4N4S |
Molecular Weight |
152.18 g/mol |
IUPAC Name |
thiadiazolo[5,4-b]pyridin-7-amine |
InChI |
InChI=1S/C5H4N4S/c6-3-1-2-7-5-4(3)8-9-10-5/h1-2H,(H2,6,7) |
InChI Key |
RLHPPGASWHHQAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1N)N=NS2 |
Origin of Product |
United States |
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